(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

medicinal chemistry regioisomerism target engagement

In medicinal chemistry, regioisomeric precision determines success. This 2-position hydroxymethyl isomer (CAS 623564-49-8) is the validated starting material for cyclopyranil-type PPO herbicides via chlorination-coupling—the 3-position isomer yields inactive derivatives. Sourcing the correct regioisomer ensures compatibility with established SAR for ERK2 kinase inhibitors and mGlu5 NAMs. With a rigid bicyclic core (MW 152.19, 1 rotatable bond), this fragment-sized building block delivers ligand-efficient starting points for hit-to-lead optimization.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 623564-49-8
Cat. No. B1354387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol
CAS623564-49-8
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1CCN2C(=CC(=N2)CO)C1
InChIInChI=1S/C8H12N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h5,11H,1-4,6H2
InChIKeyZHAXPVWSJMLLDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

623564-49-8 | (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol: Compound Profile for Sourcing Decisions


(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol (CAS 623564-49-8) is a heterocyclic building block featuring a fused pyrazole-pyridine core with a saturated tetrahydropyridine ring and a reactive hydroxymethyl group at the 2-position [1]. With a molecular weight of 152.19 g/mol (C8H12N2O) , this compound provides a structurally rigid bicyclic scaffold with one rotatable bond and three hydrogen bond acceptors, making it suitable for incorporation into bioactive molecule design and medicinal chemistry programs [2]. The compound is commercially available at 95% minimum purity for research use only .

Why CAS 623564-49-8 Cannot Be Casually Replaced by Other Tetrahydropyrazolopyridine Analogs


Substitution of (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol with other tetrahydropyrazolopyridine analogs carries specific, quantifiable risks to research outcomes due to fundamental differences in regioisomeric structure. Positional isomerism critically determines biological target engagement and synthetic derivatization pathways [1]. For instance, moving the hydroxymethyl group from the 2-position to the 3-position yields 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethanol (CAS 1131912-86-1), a compound with a distinct InChIKey (DRVZRONPOKHGMI-UHFFFAOYSA-N) and therefore a distinct chemical identity . The 2-position isomer has been specifically utilized in the commercial herbicide cyclopyranil (CAS 1651191-47-7) after chlorination, while the 3-position isomer has been employed in the development of mGlu5 negative allosteric modulators for neurological applications [2][3]. These divergent applications demonstrate that the position of the functional handle directly influences which biological targets the resulting derivatives can engage and which synthetic transformations are accessible. The evidence presented below quantifies the consequences of selecting this specific regioisomer over its closest alternatives.

Quantitative Differentiation Evidence: CAS 623564-49-8 vs. Closest Analogs


Regioisomeric Differentiation: 2-Position vs. 3-Position Hydroxymethyl Substitution

The target compound's hydroxymethyl group is located at the 2-position of the pyrazole ring, whereas a commercially available analog (CAS 1131912-86-1) bears the same functional group at the 3-position. This regioisomeric difference, while subtle in molecular formula (both are C8H12N2O with identical MW of 152.2 g/mol), yields fundamentally distinct molecules with different InChIKey identifiers [1]. The 2-position isomer serves as a precursor to herbicides such as cyclopyranil after chlorination, whereas the 3-position isomer has been exploited in mGlu5 receptor modulator programs for neurological indications [2][3].

medicinal chemistry regioisomerism target engagement

Functional Group Comparison: Hydroxymethyl vs. Carboxylate Ester at 2-Position

The target compound presents a primary alcohol handle at the 2-position, whereas the ester analog methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate offers a carboxylic ester group at the same position . The alcohol provides a synthetic handle for oxidation to aldehyde, conversion to halide, or direct coupling via Mitsunobu chemistry, whereas the ester requires hydrolysis to access the carboxylic acid for amide coupling or other transformations . This difference in synthetic accessibility affects the efficiency of derivative library synthesis.

synthetic chemistry functional group interconversion building block selection

Synthetic Accessibility: Alcohol as Direct Functional Handle vs. Unsubstituted Core

The target compound is synthesized via LiBH4 reduction of the corresponding ethyl ester precursor in THF at room temperature to 40°C, yielding the primary alcohol in a single step . In contrast, the unsubstituted parent core 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine lacks a functional handle at the 2-position, requiring de novo functionalization through lithiation or halogenation before further derivatization can proceed .

medicinal chemistry chemical synthesis derivatization

High-Value Application Scenarios for CAS 623564-49-8 Based on Verified Evidence


Agrochemical Lead Optimization: Herbicide Development Programs

The 2-position hydroxymethyl group on the tetrahydropyrazolo[1,5-a]pyridine core serves as a critical synthetic handle for further functionalization. Evidence from the commercial herbicide cyclopyranil (CAS 1651191-47-7) demonstrates that chlorination of this 2-position followed by pyrazole coupling yields potent protoporphyrinogen oxidase (PPO) inhibitors [1]. Researchers developing pyrazolopyrazole herbicides should procure this specific 2-position isomer to ensure compatibility with established SAR and synthetic routes. The 3-position isomer would yield derivatives with unknown herbicidal activity and is not suitable for this application [2].

Medicinal Chemistry: Kinase and Receptor Modulator Discovery

The tetrahydropyrazolo[1,5-a]pyridine core, when appropriately functionalized, has demonstrated activity against multiple therapeutic targets. The 2-position alcohol provides a versatile handle for introducing diverse pharmacophores [1]. Notably, derivatives of this scaffold have been explored as ERK2 kinase inhibitors with ligand-efficient binding profiles and as mGlu5 negative allosteric modulators for pain indications [2][3]. The saturated tetrahydropyridine ring provides conformational rigidity that can enhance target binding affinity compared to fully aromatic pyrazolopyridines [4]. For programs targeting kinases, GPCRs, or transcription factors, this building block offers a validated starting point for SAR exploration.

Oncology Research: Androgen Receptor-Targeted Prostate Cancer Therapeutics

Tetrahydropyrazolo[1,5-a]pyridine-fused steroidal compounds have been evaluated for their ability to suppress androgen receptor (AR) target genes in prostate cancer models [1]. In vitro studies using 22Rv1 and VCaP prostate cell lines demonstrated that these novel fused steroids can diminish the expression of AR-regulated targets including Nkx3.1 and PSA in a concentration-dependent manner [2]. The most promising derivatives showed antiproliferative activity via clonogenic assays and induced apoptosis as documented by cleaved PARP detection [3]. This compound serves as a core building block for constructing steroidal conjugates via [8π+2π] cycloaddition chemistry for prostate cancer therapeutic development [4].

Building Block for Fragment-Based and Ligand-Efficient Drug Design

The relatively low molecular weight (152.19 g/mol) and balanced physicochemical properties of this compound make it suitable as a fragment starting point for lead generation [1]. The rigid bicyclic framework combined with a single rotatable bond provides a favorable balance of conformational pre-organization and synthetic flexibility [2]. Tetrahydro-pyrazolopyridine based inhibitors have demonstrated improvements in lipophilic efficiency and in vitro clearance profiles when optimized from fragment leads [3]. Medicinal chemists employing fragment-based drug discovery or seeking ligand-efficient starting points should consider this scaffold for its demonstrated tractability in hit-to-lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.